Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reagents to introduce the chloro, methyl, pyridylcarbonyl, and carbohydrazonoyl groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines .
Scientific Research Applications
Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
Ethyl 4-chloro-3-methyl-5-[2-(4-pyridylcarbonyl)carbohydrazonoyl]-6,7-dihydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19ClN4O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
ethyl 4-chloro-3-methyl-5-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]-6,7-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3/c1-3-27-19(26)17-11(2)15-14(23-17)5-4-13(16(15)20)10-22-24-18(25)12-6-8-21-9-7-12/h6-10,23H,3-5H2,1-2H3,(H,24,25)/b22-10- |
InChI Key |
YIFNOLOGASZSKE-YVNNLAQVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)/C=N\NC(=O)C3=CC=NC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=NNC(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
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